2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol
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Overview
Description
2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol is a complex organic compound that features a unique combination of oxazole and quinazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the quinazoline ring. The key steps include:
Formation of the Oxazole Ring: This can be achieved by reacting p-tolylamine with acetic anhydride to form the corresponding amide, which is then cyclized to form the oxazole ring.
Thioether Formation: The oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Quinazoline Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(((5-Methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol
- 2-(((5-Methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-N-(4-methylcyclohexyl)acetamide
Uniqueness
Compared to similar compounds, 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol is unique due to its specific combination of oxazole and quinazoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Before delving into its biological activities, it is essential to understand the chemical structure and properties of the compound:
- Molecular Formula : C27H28N4O3S
- Molar Mass : 484.60 g/mol
- Physical State : Solid
- Solubility : Soluble in organic solvents; limited solubility in water
Property | Value |
---|---|
Molecular Formula | C27H28N4O3S |
Molar Mass | 484.60 g/mol |
Density | Not specified |
Melting Point | Not specified |
Solubility | Organic solvents |
Antimicrobial Activity
Recent studies have indicated that the compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several pathogens have been documented:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
- Pseudomonas aeruginosa : MIC = 128 µg/mL
Table 2: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial activity of this compound is believed to arise from its ability to inhibit key enzymatic pathways necessary for bacterial cell wall synthesis and function. The oxazole moiety is particularly noted for its role in binding to bacterial enzymes, thus disrupting their normal function.
Anticancer Activity
In addition to its antimicrobial properties, preliminary research has suggested that the compound may possess anticancer activity. Studies utilizing various cancer cell lines have demonstrated cytotoxic effects:
- HeLa Cells (cervical cancer): IC50 = 15 µM
- MCF-7 Cells (breast cancer): IC50 = 20 µM
Table 3: Anticancer Activity Results
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of the compound against resistant bacterial strains. The results indicated that modifications to the oxazole ring enhanced antimicrobial potency significantly.
Case Study 2: Anticancer Properties
Another research article detailed the effects of the compound on cancer cell proliferation. The study found that treatment with the compound resulted in increased apoptosis in HeLa cells, suggesting a potential mechanism for its anticancer effects.
Properties
IUPAC Name |
2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-12-7-9-14(10-8-12)19-21-17(13(2)25-19)11-26-20-22-16-6-4-3-5-15(16)18(24)23-20/h7-10H,3-6,11H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCYMYMUQNPQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CCCC4)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.